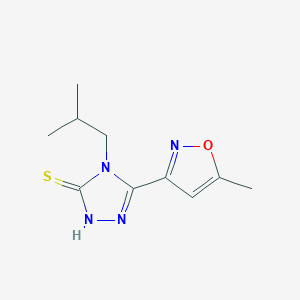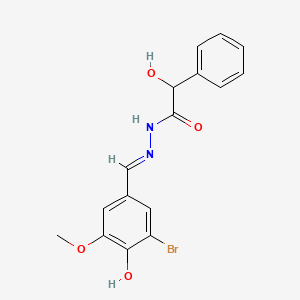![molecular formula C15H11F3N2O5 B5985404 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFPAA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. TFPAA is a derivative of acetanilide and is synthesized through a multi-step process.
Mecanismo De Acción
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a role in the inflammatory response, and their inhibition by 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has anti-inflammatory properties, as well as potential anti-cancer and neuroprotective effects. 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide could focus on its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Further studies could also investigate its mechanism of action and potential side effects, as well as its potential as an anti-inflammatory agent.
In conclusion, 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-trifluoromethoxyaniline with 2-nitrophenol in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied for its potential pharmacological properties, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent. 2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5/c16-15(17,18)25-11-7-5-10(6-8-11)19-14(21)9-24-13-4-2-1-3-12(13)20(22)23/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDUHHZBJQUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyloctahydropyrrolo[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5985323.png)
![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![N,N-dimethyl-4-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5985344.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5985351.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5985361.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)
![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)

